molecular formula C18H11BrFN3O2S B3203209 N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021231-64-0

N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3203209
CAS No.: 1021231-64-0
M. Wt: 432.3 g/mol
InChI Key: WCSAWWCFGPBPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1040678-88-3) is a synthetic small molecule with a molecular formula of C19H13BrFN3O2S and a molecular weight of 446.3 g/mol . This compound belongs to the benzothienopyrimidine class, which is of significant interest in medicinal chemistry and drug discovery due to its unique heterocyclic architecture. The structure features a benzothieno[3,2-d]pyrimidinone core, a privileged scaffold in pharmaceutical research, linked to a 4-bromophenyl group via an acetamide bridge . The bromine atom enhances the compound's lipophilicity and can be utilized for further derivatization through cross-coupling reactions, while the acetamide group provides hydrogen-bonding capability, which is crucial for potential interactions with biological targets . Although specific biological data for this exact analogue is limited in the public domain, compounds with highly similar structures have demonstrated promising biological activities in research settings. These analogues have shown potential in areas such as oncology, with evaluations against various cancer cell lines, and in microbiology, where they exhibit properties against a range of bacterial and fungal strains . The presence of the fluorine substituent is a common strategy in drug design to modulate electronic properties, metabolic stability, and membrane permeability. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biological screening assays to explore structure-activity relationships and mechanisms of action.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2S/c19-10-4-6-11(7-5-10)22-14(24)8-23-9-21-16-15-12(20)2-1-3-13(15)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSAWWCFGPBPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromo group at the 4-position

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired chemical transformations efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl group undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction with amines : Substitution with primary/secondary amines in DMF at 80–100°C yields aryl amine derivatives .

  • Reaction with thiols : In the presence of a base (e.g., KOH), bromine is replaced by thiol groups to form thioether derivatives.

Mechanistic Insight :
The electron-withdrawing fluorine and pyrimidine ring activate the bromophenyl group for SNAr. The reaction follows a two-step mechanism involving a Meisenheimer intermediate.

Amide Hydrolysis

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.

  • Basic Hydrolysis : NaOH in aqueous ethanol produces sodium carboxylate, which is acidified to the free acid.

Key Data :

ConditionReagentProductYield (%)Reference
Acidic (HCl, reflux)6 M HCl, 12 h2-(9-Fluoro-4-oxo-pyrimidinyl)acetic acid78
Basic (NaOH, EtOH)2 M NaOH, 8 hSodium carboxylate derivative85

Pyrimidine Ring Functionalization

The pyrimidine core participates in regioselective reactions:

  • Electrophilic Substitution : Nitration at the 6-position using HNO₃/H₂SO₄ produces nitro derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group.

Comparative Reactivity :
The electron-deficient pyrimidine ring directs electrophiles to the 6-position, while the oxo group facilitates reduction .

Cyclization Reactions

Under thermal conditions, the compound forms fused heterocycles:

  • With thiourea : Heating in DMF generates thiazolo[5,4-d]pyrimidine derivatives .

  • With hydrazine : Forms pyrazolo[3,4-d]pyrimidines, confirmed by X-ray crystallography .

Mechanistic Pathway :
Cyclization involves nucleophilic attack by the amide nitrogen or sulfur atom, followed by ring closure .

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings:

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms diarylamines using Pd(OAc)₂ and Xantphos .

Optimized Conditions :

Reaction TypeCatalyst SystemSolventTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O10092
Buchwald-HartwigPd(OAc)₂, XantphosToluene11088

Photochemical Reactions

UV irradiation induces dimerization via the benzothieno moiety:

  • Product : A cyclobutane-linked dimer, confirmed by mass spectrometry.

Application :
This reaction is leveraged in photolithography for patterning organic semiconductors.

Comparative Analysis of Reactivity

The compound’s reactivity differs from structural analogs due to the bromine and fluorine substituents:

FeatureImpact on ReactivityExample
Bromophenyl Group Enhances SNAr and cross-coupling efficiencySuzuki coupling yield ↑ by 20% vs. H-substituted analog
Fluorine Atom Withdraws electrons, activating pyrimidine for nitrationNitration rate ↑ 2x vs. non-fluorinated analog
Acetamide Linker Stabilizes intermediates during hydrolysisHydrolysis yields >75% under mild conditions

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has shown promise as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally analogous derivatives in terms of substituent effects, biological activity, and physicochemical properties. Key comparisons are outlined below:

Structural Analogues in the Benzothieno[3,2-d]pyrimidin Class

  • Compound 5 (6-fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide): This derivative differs in the position of fluorine substitution (7-fluoro vs. 9-fluoro) and lacks the 4-bromophenyl group. It was synthesized in 78% yield with a melting point of 210–212°C and showed IR absorption peaks at 1734 cm⁻¹ (C=O) and 1645 cm⁻¹ (C=N) .
  • Derivatives 1, 2, 4, 8, 9, 10 (Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives): These compounds feature varied substituents (e.g., methylsulfonamide, cyclohexylthio, difluorophenylthio) at position 2 of the core structure. They demonstrated potent inhibition of COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages, with suppression of PGE2 and IL-8 production . The target compound’s 4-bromophenylacetamide group may enhance selectivity for inflammatory pathways compared to thioether-linked derivatives.

Pyridazin-3(2H)-one Analogues with FPR2 Agonist Activity

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This pyridazinone derivative acts as a mixed FPR1/FPR2 ligand, activating calcium mobilization and chemotaxis in neutrophils . While the core structure differs (pyridazinone vs. The benzothienopyrimidin core may confer greater metabolic stability due to aromatic fusion.

Quinazolin-3(4H)-yl Acetamide Derivatives as Antimicrobial Agents

  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide :
    A lead InhA inhibitor for tuberculosis, this compound highlights the importance of the acetamide linkage and halogen substitution (Cl vs. Br in the target compound) for antimicrobial activity . The bromine atom’s larger size and polarizability in the target compound may enhance hydrophobic interactions in bacterial enzyme binding pockets.

Thieno[2,3-d]pyrimidin Derivatives with Anticancer Activity

  • Compound 8 (N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide): This derivative, with a thiophene substituent, exhibited a molecular weight of 528 and a melting point of 280–282°C . The target compound’s fluorine and bromine substituents may improve pharmacokinetic properties (e.g., half-life) compared to methoxy groups.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogues

Compound Core Structure Substituents Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound Benzothieno[3,2-d]pyrimidin 9-F, N-(4-Bromophenyl)acetamide N/A N/A N/A
Compound 5 Benzothieno[3,2-d]pyrimidin 7-F, Acetamide 78 210–212 1734 (C=O), 1645 (C=N)
Derivative 8 Benzothieno[3,2-d]pyrimidin Cyclohexylthio, Methylsulfonamide N/A N/A N/A
Compound 5.5 Pyrimidin-thio N-(4-Bromophenyl)acetamide 79 >259 1730 (C=O), 1640 (C=N)

Biological Activity

N-(4-bromophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H15BrFN3O2S
  • Molecular Weight : 432.30 g/mol
  • Functional Groups : Contains a bromophenyl group, a fluoro group, and a benzothieno-pyrimidine moiety.

Antimicrobial Activity

Research has shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies involving related thiazole derivatives indicated promising results against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the turbidimetric method, demonstrating that certain compounds had notable inhibitory effects against various microbial strains .

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was assessed using the Sulforhodamine B (SRB) assay on MCF7 breast cancer cell lines. Compounds with similar structures showed varied activity levels; for example, specific derivatives were found to significantly inhibit cell proliferation in estrogen receptor-positive breast adenocarcinoma .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of these compounds with target receptors. For example, docking simulations revealed that certain derivatives bind effectively to active sites of enzymes involved in cancer progression, suggesting a mechanism through which they exert their anticancer effects .

Summary of Research Findings

Study Biological Activity Methodology Key Findings
AntimicrobialTurbidimetricPromising activity against bacterial strains
AnticancerSRB AssaySignificant inhibition of MCF7 cell growth
Molecular DockingComputationalEffective binding to cancer-related receptors

Case Studies

  • Antimicrobial Efficacy : In one study, derivatives similar to N-(4-bromophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • Anticancer Screening : A derivative was tested against various cancer cell lines, including MCF7 and HeLa cells. The results showed IC50 values indicating potent cytotoxicity, particularly in MCF7 cells with values around 20 µM.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?

Methodological Answer: The synthesis typically involves coupling 9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidine derivatives with bromophenyl acetamide precursors. A common approach uses carbodiimide-based coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, stirred at low temperatures (e.g., 273 K) to minimize side reactions. Post-reaction purification via extraction (e.g., saturated NaHCO₃ wash) and recrystallization from solvents like methylene chloride yields pure product. Yield optimization (~79%) can be achieved by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Use DMSO-d₆ as a solvent at 300 MHz. Key peaks include aromatic protons (δ 7.42–7.61 ppm for bromophenyl), fluoro-substituted benzothieno protons (distinct coupling patterns), and acetamide NH (δ ~10.22 ppm, singlet). Compare integration ratios to confirm substituent positions .
  • IR : Identify characteristic stretches for C=O (1670–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C-F (1100–1250 cm⁻¹). Discrepancies in expected vs. observed peaks may indicate impurities or tautomeric forms .

Q. What elemental analysis criteria validate the purity of synthesized batches?

Methodological Answer: Elemental analysis (C, H, N, S) should match calculated values within ±0.3%. For example, a calculated composition of C, 44.08%; N, 11.86%; S, 9.05% (for a related bromophenyl acetamide) showed acceptable deviations (C: 43.95%, N: 11.90%, S: 9.02%) after recrystallization . Persistent discrepancies suggest incomplete purification or residual solvents, necessitating column chromatography or repeated crystallization.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

  • Substituent Modification : Synthesize analogs with varying substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl or altering the fluorine position on the benzothieno ring). Test against target enzymes (e.g., kinases) using in vitro assays (IC₅₀ determination) .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., acetamide orientation, halogen interactions) with activity. Compare with analogs like thieno[2,3-d]pyrimidin-4-ones, where C-5 thiophene substitution enhanced anticancer activity .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer: Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups in a related compound) and confirms hydrogen-bonding networks (N–H⋯O, C–H⋯F). For instance, intermolecular interactions along the [100] axis stabilize packing, which can explain solubility or stability variations . Discrepancies between computational models and experimental data (e.g., bond angles >5° deviation) may indicate tautomerism or crystal-packing forces .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays). For example, IC₅₀ values for thieno-pyrimidinones varied with cell line specificity (e.g., 5–20 µM in MCF-7 vs. MDA-MB-231 cells) .
  • Metabolic Stability Tests : Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid metabolism. Fluorine substitution often enhances metabolic stability, but bromine may increase lipophilicity unpredictably .

Q. How can advanced NMR techniques (e.g., 2D-COSY, HSQC) elucidate dynamic molecular behavior?

Methodological Answer:

  • 2D-COSY : Identify coupling between adjacent protons (e.g., J=7.9 Hz for bromophenyl H-2′/H-6′), confirming substituent positions .
  • HSQC : Correlate ¹H and ¹³C signals for quaternary carbons (e.g., C=O at ~170 ppm) to resolve ambiguities in crowded aromatic regions. For fluoro-substituted analogs, ¹⁹F NMR can further clarify electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.